molecular formula C17H16N4O2 B2954342 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923122-73-0

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2954342
CAS No.: 923122-73-0
M. Wt: 308.341
InChI Key: XMDCXAITMNYRDM-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with an acetamide moiety. The acetamide nitrogen is linked to a 2,4-dimethylphenyl group. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-5-6-13(12(2)8-11)9-15(22)19-17-21-20-16(23-17)14-4-3-7-18-10-14/h3-8,10H,9H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDCXAITMNYRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridinyl Group: This step often involves the use of pyridine derivatives and coupling reactions facilitated by catalysts such as palladium.

    Introduction of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions using dimethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives. Key structural variations among analogs include:

  • Substituents on the phenyl ring : Position and number of methyl, chloro, or methoxy groups.
  • Oxadiazole modifications : Presence of sulfur-containing groups (e.g., thioether, sulfonyl) or fused heterocycles (e.g., benzofuran).
  • Biological targeting groups : Addition of indole, piperidine, or benzofuran moieties.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-(2,4-Dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide C₁₇H₁₆N₄O₂ ~308.3 2,4-dimethylphenyl, pyridin-3-yl
N-(2,3-Dimethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide C₁₇H₁₆N₄O₂S 340.4 2,3-dimethylphenyl, thioether linkage
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389 2,4-dimethylphenyl, thiazole-thioether
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₈N₄O₂S 386.4 Indole-methyl, thioether linkage
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide (5h) C₂₀H₁₆BrN₃O₃S 458.3 Bromobenzofuran, 2,4-dimethylphenyl
Enzyme Inhibition
  • LOX Inhibition : Compound 8a (), featuring a sulfonyl-piperidine group, showed significant lipoxygenase (LOX) inhibition, suggesting that bulky substituents on the oxadiazole ring enhance activity .
  • α-Glucosidase and BChE Inhibition : Analogs like 8t and 8v () demonstrated moderate to strong inhibition of α-glucosidase (IC₅₀ = 45–60 μM) and butyrylcholinesterase (BChE) (IC₅₀ = 20–35 μM), with electron-withdrawing groups (e.g., nitro) improving potency .
Antimicrobial and Anticancer Activity
  • Antimicrobial Activity : Benzofuran-oxadiazole derivatives (–12) exhibited broad-spectrum antimicrobial effects. For example, 5h (2,4-dimethylphenyl-substituted) showed MIC values of 8–16 μg/mL against S. aureus and E. coli .
  • Anticancer Potential: Indole-containing analogs () demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12–18 μM), attributed to the indole moiety’s DNA intercalation ability .

Impact of Substituents on Activity

  • Methyl Groups on Phenyl Rings: The 2,4-dimethylphenyl group (target compound) enhances lipophilicity and membrane penetration compared to mono-substituted analogs (e.g., 7c–7f in ) .
  • Thioether vs. Direct Linkage : The presence of a thioether bridge (e.g., in ) improves metabolic stability but may reduce solubility compared to direct acetamide linkages .
  • Heterocyclic Additions : Benzofuran or indole moieties () introduce π-π stacking interactions with enzyme active sites, boosting inhibitory effects .

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has emerged as a subject of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a complex structure comprising:

  • A dimethylphenyl group.
  • A pyridinyl moiety.
  • An oxadiazole ring , which is known for its diverse biological activities.

The molecular formula is C17H16N4O2C_{17}H_{16}N_{4}O_{2}, and it has been identified with the CAS number 923122-73-0.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert its effects through:

  • Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .
  • Receptor Modulation : The compound may interact with receptors that play critical roles in cell signaling pathways.

Anticancer Activity

Research indicates that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell growth by targeting specific proteins involved in the cell cycle and apoptosis .

Table 1: Summary of Anticancer Activities

Activity TypeTarget CellsIC50 Value (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)<10
Apoptosis InductionA549 (Lung Cancer)<20
Enzyme InhibitionHDACIC50 < 15

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy
    • In a study involving human cancer cell lines, compounds based on the oxadiazole structure demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity was attributed to the differential expression of target enzymes in malignant versus healthy tissues.
  • Case Study on Antimicrobial Properties
    • A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against various pathogens. Results indicated a dose-dependent response in inhibiting bacterial growth, suggesting potential for development into an antibiotic agent.

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